N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that features a benzimidazole moiety linked to a pyridotriazine structure via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions:
Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Pyridotriazine Intermediate: The pyridotriazine structure is often prepared through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the pyridotriazine intermediate using a suitable linker, such as a propanamide chain. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridotriazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone-like structures, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications, including its potential use as an anti-inflammatory and antiviral agent.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and pyridotriazine moieties can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)butanamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)pentanamide
Uniqueness
Compared to similar compounds, N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide may exhibit unique binding affinities and selectivities due to the specific length and flexibility of its propanamide linker. This can result in distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(19-11-15-20-12-5-1-2-6-13(12)21-15)9-8-14-18(26)24-10-4-3-7-16(24)23-22-14/h1-7,10H,8-9,11H2,(H,19,25)(H,20,21) |
InChI Key |
RWBTWWQWFUVTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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